Cas no 68965-62-8 (1-Cyclohexene-1-carboxylic acid, 2-bromo-)

1-Cyclohexene-1-carboxylic acid, 2-bromo- is a brominated cyclic carboxylic acid derivative with potential utility in organic synthesis and pharmaceutical intermediates. The presence of both a carboxylic acid and a bromine substituent on the cyclohexene ring offers versatility in functionalization, enabling applications in cross-coupling reactions, nucleophilic substitutions, and cycloadditions. Its structure allows for further derivatization, making it a valuable building block in medicinal chemistry and material science. The compound's reactivity is influenced by the electron-withdrawing carboxyl group and the bromine atom, facilitating selective transformations. Suitable for controlled environments, it should be handled with standard safety precautions for halogenated organics.
1-Cyclohexene-1-carboxylic acid, 2-bromo- structure
68965-62-8 structure
Product Name:1-Cyclohexene-1-carboxylic acid, 2-bromo-
CAS No:68965-62-8
MF:C7H9BrO2
MW:205.049161672592
MDL:MFCD24479649
CID:1733106
PubChem ID:11805840
Update Time:2025-06-22

1-Cyclohexene-1-carboxylic acid, 2-bromo- Chemical and Physical Properties

Names and Identifiers

    • 1-Cyclohexene-1-carboxylic acid, 2-bromo-
    • 2-bromocyclohexene-1-carboxylic acid
    • MFCD24479649
    • DTXSID30473122
    • AKOS022648118
    • SCHEMBL7363516
    • 2-BROMOCYCLOHEX-1-ENE-1-CARBOXYLIC ACID
    • 2-Bromo-1-cyclohexenecarboxylic Acid
    • AS-65061
    • D86632
    • 68965-62-8
    • 2-Bromocyclohex-1-enecarboxylicacid
    • SY266274
    • 2-Bromocyclohex-1-enecarboxylic acid
    • MDL: MFCD24479649
    • Inchi: 1S/C7H9BrO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H2,(H,9,10)
    • InChI Key: ZLXLAGQLWBJSSF-UHFFFAOYSA-N
    • SMILES: BrC1=C(C(=O)O)CCCC1

Computed Properties

  • Exact Mass: 203.97859g/mol
  • Monoisotopic Mass: 203.97859g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 184
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 37.3Ų

1-Cyclohexene-1-carboxylic acid, 2-bromo- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY266274-1g
2-Bromo-1-cyclohexenecarboxylic Acid
68965-62-8 ≥95%
1g
¥5900.00 2025-04-13
eNovation Chemicals LLC
D769896-100mg
1-Cyclohexene-1-carboxylic acid, 2-bromo-
68965-62-8 95%
100mg
$130 2024-06-07
Aaron
AR006FNE-100mg
1-Cyclohexene-1-carboxylic acid, 2-bromo-
68965-62-8 98%
100mg
$72.00 2025-01-23
A2B Chem LLC
AC99118-250mg
1-Cyclohexene-1-carboxylic acid, 2-bromo-
68965-62-8 95%
250mg
$87.00 2024-04-19
A2B Chem LLC
AC99118-1g
1-Cyclohexene-1-carboxylic acid, 2-bromo-
68965-62-8 95%
1g
$173.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1595198-100mg
2-Bromocyclohex-1-ene-1-carboxylic acid
68965-62-8 98%
100mg
¥532.00 2024-05-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1595198-250mg
2-Bromocyclohex-1-ene-1-carboxylic acid
68965-62-8 98%
250mg
¥858.00 2024-05-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1595198-1g
2-Bromocyclohex-1-ene-1-carboxylic acid
68965-62-8 98%
1g
¥1722.00 2024-05-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1595198-5g
2-Bromocyclohex-1-ene-1-carboxylic acid
68965-62-8 98%
5g
¥5343.00 2024-05-03
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTT459-100mg
2-bromocyclohex-1-ene-1-carboxylic acid
68965-62-8 95%
100mg
¥425.0 2024-04-17

1-Cyclohexene-1-carboxylic acid, 2-bromo- Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:68965-62-8)1-Cyclohexene-1-carboxylic acid, 2-bromo-
Order Number:A936991
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 15:21
Price ($):237.0
Email:sales@amadischem.com

Additional information on 1-Cyclohexene-1-carboxylic acid, 2-bromo-

1-Cyclohexene-1-carboxylic acid, 2-bromo-: A Versatile Building Block in Medicinal Chemistry and Synthetic Applications

1-Cyclohexene-1-carboxylic acid, 2-bromo- (CAS No. 68965-62-8) represents a significant class of organic compounds with unique structural features and diverse functional properties. This molecule combines a cyclohexene ring with a carboxylic acid group at the 1-position and a bromo substituent at the 2-position, creating a hybrid scaffold that is highly relevant to modern pharmaceutical research. The 2-bromo substitution introduces reactivity and versatility, enabling its application as a key intermediate in the synthesis of biologically active molecules. Recent advances in medicinal chemistry have further highlighted the potential of this compound in developing novel therapeutics for inflammatory and neurodegenerative diseases.

The 1-cyclohexene-1-carboxylic acid framework is structurally analogous to several natural products and synthetic compounds with established pharmacological profiles. The cyclohexene ring provides a rigid, planar structure that can mimic aromatic systems, while the carboxylic acid group contributes to molecular interactions with biological targets such as proteins and enzymes. The bromo substitution at the 2-position enhances the molecule's electrophilic properties, making it a valuable precursor for further functionalization. This combination of structural elements allows the compound to participate in a wide range of chemical transformations, including nucleophilic substitution, Michael addition, and radical reactions.

Recent studies have demonstrated the utility of 1-Cyclohexene-1-carboxylic acid, 2-bromo- in the design of small-molecule inhibitors targeting kinases and G protein-coupled receptors (GPCRs). For instance, a 2023 publication in *Journal of Medicinal Chemistry* reported the synthesis of a series of bromo-substituted cyclohexene derivatives with potent anti-inflammatory activity. The researchers utilized 1-Cyclohexene-1-carboxylic acid, 2-bromo- as a starting material to introduce substituents that modulate the binding affinity for cytokine receptors. This approach highlights the molecule's role in optimizing drug candidates for chronic inflammatory conditions.

Another area of interest involves the synthetic applications of 1-Cyclohexene-1-carboxylic acid, 2-bromo- in the development of antitumor agents. A 2022 study in *Organic & Biomolecular Chemistry* explored the use of this compound as a building block for synthesizing pyrazole-based derivatives with selective cytotoxicity against cancer cell lines. The bromo group was strategically positioned to enable the formation of heterocyclic rings through palladium-catalyzed coupling reactions, demonstrating the compound's adaptability in complex synthetic routes. Such advancements underscore its importance in medicinal chemistry.

From a mechanistic perspective, the 2-bromo substitution in 1-Cyclohexene-1-carboxylic acid introduces electronic and steric effects that influence its reactivity. The bromine atom acts as an electron-withdrawing group, which can enhance the nucleophilicity of adjacent carbon atoms. This property is particularly valuable in reactions involving transition metals, where the bromo substituent facilitates the formation of reactive intermediates. The cyclohexene ring further stabilizes the molecule through conjugation, ensuring compatibility with various reaction conditions.

Current research trends also emphasize the pharmacological properties of compounds derived from 1-Cyclohexene-1-carboxylic acid, 2-bromo-. A 2024 review in *Chemical Research in Toxicology* highlighted the potential of bromo-substituted cyclohexenes in modulating ion channel activity. These compounds were found to exhibit selective interactions with voltage-gated sodium channels, suggesting applications in the treatment of neurological disorders such as epilepsy and neuropathic pain. The carboxylic acid group plays a critical role in these interactions by forming hydrogen bonds with target proteins, enhancing the compound's bioavailability and efficacy.

Additionally, the synthetic versatility of 1-Cyclohexene-1-carboxylic acid, 2-bromo- has been leveraged in the development of prodrugs for improved drug delivery. A 2023 study in *Drug Delivery and Translational Research* described the use of this compound as a core structure for designing pH-sensitive prodrugs that release active agents in specific cellular environments. The bromo group was functionalized to introduce cleavable linkers, enabling controlled release of therapeutic payloads. This application underscores the molecule's potential in advanced drug delivery systems.

From a structural standpoint, the cyclohexene ring in 1-Cyclohexene-1-carboxylic acid, 2-bromo- provides a platform for the incorporation of diverse functional groups. This flexibility is crucial in tailoring the compound's properties for specific therapeutic applications. For example, the carboxylic acid group can be modified to enhance solubility or introduce additional biological activity, while the bromo substituent offers opportunities for site-specific chemical modifications. Such adaptability makes the molecule a cornerstone in the design of multifunctional therapeutics.

Overall, 1-Cyclohexene-1-carboxylic acid, 2-bromo- (CAS No. 68965-62-8) stands out as a versatile building block in medicinal chemistry. Its unique structural features, combined with the reactivity of the bromo group, enable its application in a wide range of synthetic and pharmacological contexts. As research continues to uncover new applications, this compound is poised to play an increasingly important role in the development of innovative therapies for complex diseases.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:68965-62-8)1-Cyclohexene-1-carboxylic acid, 2-bromo-
A936991
Purity:99%
Quantity:1g
Price ($):237.0
Email